N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide
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Overview
Description
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, sulfur, and chlorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Synthesis of 4-bromothiophenol: This involves the reaction of bromobenzene with thiourea in the presence of a base such as sodium hydroxide.
Formation of 4-{[(4-bromophenyl)sulfanyl]methyl}benzene: This intermediate is synthesized by reacting 4-bromothiophenol with benzyl chloride under basic conditions.
Coupling with 3,5-dichlorobenzoic acid: The final step involves the coupling of the intermediate with 3,5-dichlorobenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated products.
Substitution: Aminated or alkoxylated derivatives.
Scientific Research Applications
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide
- N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide
Uniqueness
N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-3,5-dichlorobenzenecarboxamide is unique due to the specific arrangement of bromine, sulfur, and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrCl2NOS/c21-15-3-7-19(8-4-15)26-12-13-1-5-18(6-2-13)24-20(25)14-9-16(22)11-17(23)10-14/h1-11H,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDOEXHHKIDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrCl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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